OVA (329-337)

Immunology T Cell Biology Vaccine Development

Choose OVA (329-337) for unparalleled specificity in CD4+ T cell assays. Unlike the longer, multi-register OVA 323-339, this minimal core epitope eliminates confounding flanking residues and ensures a defined, H-2 I-A(b)-restricted response with OT-II cells (EC50 30 μM) and DO11.10 cells (EC50 25 μM). Its defined activity eliminates the variability of longer peptides, while its validated use in MHC Class II tetramers provides superior staining efficiency for OT-II cell quantification. An essential, reproducible tool for T cell differentiation, memory, and adoptive transfer studies.

Molecular Formula C38H60N12O15
Molecular Weight 925.0 g/mol
Cat. No. B15597860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOVA (329-337)
Molecular FormulaC38H60N12O15
Molecular Weight925.0 g/mol
Structural Identifiers
InChIInChI=1S/C38H60N12O15/c1-7-16(2)29(37(63)49-25(13-26(40)51)36(62)47-22(8-10-27(52)53)33(59)45-20(6)38(64)65)50-34(60)23(9-11-28(54)55)46-31(57)19(5)44-35(61)24(12-21-14-41-15-42-21)48-32(58)18(4)43-30(56)17(3)39/h14-20,22-25,29H,7-13,39H2,1-6H3,(H2,40,51)(H,41,42)(H,43,56)(H,44,61)(H,45,59)(H,46,57)(H,47,62)(H,48,58)(H,49,63)(H,50,60)(H,52,53)(H,54,55)(H,64,65)/t16-,17-,18-,19-,20-,22-,23-,24-,25-,29-/m0/s1
InChIKeyWDUIVGVJPMWQBK-DACHUPBLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OVA (329-337) Peptide AAHAEINEA: Core MHC Class II Epitope for CD4+ T Cell Studies


OVA (329-337) is a 9-amino acid core peptide epitope (sequence: AAHAEINEA) derived from chicken ovalbumin, located at the C-terminal end of the immunodominant OVA 323-339 region . It functions as an H-2 I-A(b)-restricted MHC class II epitope recognized by OVA-specific CD4+ T cells, including the widely used OT-II transgenic T cell model . This peptide is the minimal core determinant required for T cell receptor (TCR) recognition by DO11.10 (H-2d) and OT-II (H-2b) T cell clones [1].

OVA (329-337) AAHAEINEA: Why Generic OVA Peptide Substitution Compromises CD4+ T Cell Assay Precision


Substitution with other OVA-derived peptides, such as the longer OVA 323-339 (ISQAVHAAHAEINEAGR) or the class I-restricted OVA 257-264 (SIINFEKL), is not functionally equivalent. OVA 323-339 contains nested, overlapping epitopes and can be presented in at least three distinct MHC binding registers, leading to variable and off-target CD4+ T cell activation [1]. OVA 257-264 (SIINFEKL) is an H-2Kb-restricted MHC class I epitope that activates CD8+ cytotoxic T lymphocytes via a fundamentally different pathway, not CD4+ T cells . In contrast, OVA (329-337) represents the precise minimal core epitope required for the specific activation of OT-II and DO11.10 CD4+ T cells, eliminating the confounding effects of extraneous flanking residues and ensuring a defined, reproducible, and class II-restricted response .

OVA (329-337) AAHAEINEA: Quantitative Differentiation Against Alternative OVA Peptides


Defined Half-Maximal Proliferation Potency (EC50) in Standard CD4+ T Cell Models

The minimal 9-mer core peptide OVA (329-337) induces half-maximal proliferation at a concentration of 25 μM in DO11.10 cells and 30 μM in OT-II cells. This provides a defined, quantifiable baseline for T cell activation studies . This stands in contrast to the longer OVA 323-339 peptide, which, due to its multiple binding registers, does not offer a singular, predictable EC50 for the same specific CD4+ T cell response [1].

Immunology T Cell Biology Vaccine Development

Specificity: Exclusive MHC Class II Restriction vs. Class I (SIINFEKL)

OVA (329-337) is an H-2 I-A(b)-restricted MHC class II epitope, specifically designed for CD4+ T cell studies [1]. In contrast, OVA 257-264 (SIINFEKL) is an H-2Kb-restricted MHC class I epitope that activates CD8+ cytotoxic T lymphocytes . This fundamental difference in MHC restriction and T cell subset targeting is a critical differentiator for experimental design, as use of the incorrect peptide will activate the wrong T cell population, invalidating the assay.

Immunology Antigen Presentation MHC Tetramer Staining

Improved Tetramer Staining Efficiency Compared to OVA 323-339

Tetramers constructed with the shorter OVA (329-337) peptide (AAHAEINEA) have been demonstrated to provide improved staining of OT-II CD4+ T cells compared to tetramers loaded with the longer OVA 323-339 peptide [1]. This enhancement is attributed to the elimination of non-essential flanking residues that can interfere with optimal peptide-MHC complex formation and TCR recognition.

Immunology Flow Cytometry Tetramer Technology

Defined Physicochemical Profile for Reproducible Formulation

OVA (329-337) (AAHAEINEA) possesses a defined molecular weight (924.967 g/mol) and formula (C38H60N12O15) with a specified water solubility of 1.82 mg/mL . This contrasts with the longer OVA 323-339 peptide, for which commercial suppliers note that solutions are unstable and must be prepared fresh . The defined, quantifiable solubility and stability profile of OVA (329-337) simplifies experimental planning, reduces batch-to-batch variability, and ensures more consistent dosing in in vitro and in vivo applications.

Peptide Chemistry Formulation Science In Vivo Studies

Optimal Research Applications for OVA (329-337) AAHAEINEA Based on Differentiated Evidence


Activation and Expansion of OT-II Transgenic CD4+ T Cells

The defined half-maximal proliferation concentration (30 μM) of OVA (329-337) in OT-II cells provides a precise and reproducible dose for in vitro expansion of this widely used CD4+ T cell model. This ensures consistent activation across experiments, which is critical for studies on T cell differentiation, memory formation, and adoptive transfer models.

CD4+ T Cell Tetramer Staining and Flow Cytometry

Tetramers constructed with the OVA (329-337) peptide demonstrate improved staining efficiency of OT-II cells compared to OVA 323-339 tetramers [1]. This makes it the superior choice for accurately identifying and quantifying antigen-specific CD4+ T cells in ex vivo samples from immunization or infection studies, enhancing the sensitivity of flow cytometric analyses.

Standardized Antigen in DO11.10 T Cell Hybridoma Assays

The defined half-maximal proliferation concentration (25 μM) in DO11.10 cells allows for the use of OVA (329-337) as a consistent and quantifiable positive control in assays designed to study MHC class II antigen presentation, T cell activation, and cytokine production (e.g., IL-2). Its defined activity eliminates the variability introduced by the longer, multi-register OVA 323-339 peptide.

In Vivo Tracking of CD4+ T Cell Responses

The defined solubility and stability profile of OVA (329-337) facilitates its reliable formulation for in vivo administration. When used in combination with adoptive transfer of OT-II cells, this peptide provides a reproducible, trackable, MHC class II-restricted antigen for studying CD4+ T cell priming, migration, and effector function in murine models of cancer, infection, and autoimmunity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for OVA (329-337)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.